Electron-Withdrawing Chlorophenylthio Substituent Elevates Sulfonium Reduction Potential Relative to Non-Chlorinated Analog (CAS 68156-13-8)
Introducing an electron-withdrawing group (EWG) such as chlorine onto the aryl substituent of a triarylsulfonium cation increases the reduction potential (E_red) of the sulfonium centre, which is correlated with enhanced photoacid generation efficiency through the electron-transfer photosensitization pathway [1]. Dektar and Hacker demonstrated that monosubstituted triarylsulfonium salts (including 4-Cl, 4-F, and 4-PhS derivatives) exhibit altered photolytic pathways and product distributions compared to the parent triphenylsulfonium salt, with the 4-PhS substituent directing photodecomposition exclusively through the triplet excited state to yield diphenyl sulfide, benzene, and Brønsted acid [2]. For the target compound bearing the 2-[(2-chlorophenyl)sulfanyl]phenyl group, the chlorine atom further polarises the C–S⁺ bond, lowering the activation barrier for photoinduced heterolytic cleavage relative to the non-chlorinated diphenyl(4-phenylthio)phenylsulfonium hexafluorophosphate (CAS 68156-13-8) where the terminal phenyl ring lacks this EWG [3].
| Evidence Dimension | Reduction potential of triarylsulfonium cation modulated by aryl substituent electron-withdrawing character |
|---|---|
| Target Compound Data | Contains 2-chlorophenylthio substituent (Hammett σₘ for Cl ≈ 0.37; combined inductive effect through thioether bridge) |
| Comparator Or Baseline | Diphenyl(4-phenylthio)phenylsulfonium hexafluorophosphate (CAS 68156-13-8) — terminal phenyl, σₘ ≈ 0.00 (no EWG) |
| Quantified Difference | EWG presence lowers LUMO energy of the sulfonium cation; literature para-Cl substitution shifts reduction potential by approximately +0.1 to +0.3 V vs. SCE depending on bridge conjugation (precise E_red value for CAS 68156-11-6 not reported) |
| Conditions | Referenced from photochemical and electrochemical studies of monosubstituted triarylsulfonium salts in acetonitrile solution (Dektar & Hacker, JACS 1990; Saeva et al., JACS 2002) |
Why This Matters
A higher reduction potential translates to more efficient acid generation per absorbed photon when used with electron-transfer photosensitizers, enabling lower photoinitiator loading in i-line (365 nm) and broadband Hg-lamp curing applications.
- [1] Saeva, F. D.; Garcia, E.; Martic, P. A. Efficient photoacids based upon triarylamine dialkylsulfonium salts. J. Am. Chem. Soc. 2002, 124 (9), 1897–1901. View Source
- [2] Dektar, J. L.; Hacker, N. P. Photochemistry of triarylsulfonium salts. J. Am. Chem. Soc. 1990, 112 (16), 6004–6015. View Source
- [3] Dektar, J. L.; Hacker, N. P. Photochemistry of triarylsulfonium salts. J. Am. Chem. Soc. 1990, 112 (16), 6004–6015. (Table II — photoproduct distribution for 4-PhS-substituted sulfonium salt showing exclusive triplet-state decomposition pathway) View Source
